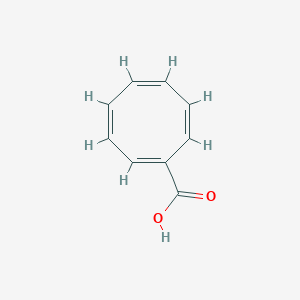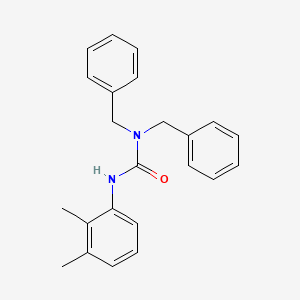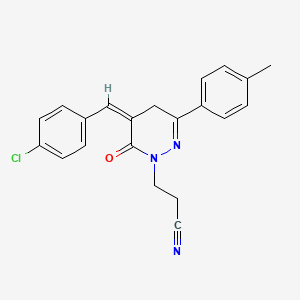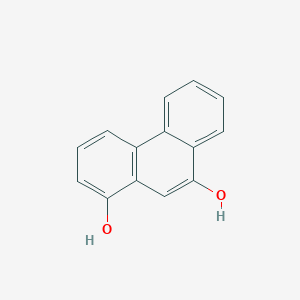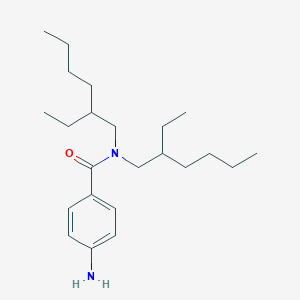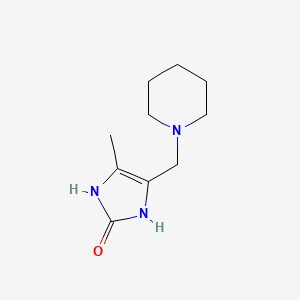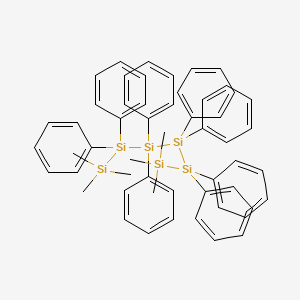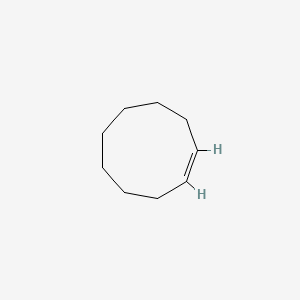
Cyclononene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclononene is a cycloalkene with a nine-membered ring, characterized by the molecular formula C₉H₁₆ . . This compound is notable for its unique ring structure, which imparts distinct chemical and physical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of nine-membered carbocycles like cyclononene is challenging due to the high ring strain associated with their formation . There are two primary strategies for synthesizing this compound:
Ring-Expansion of Smaller Rings: This method involves the expansion of smaller cycloalkanes to form the nine-membered ring. For example, cyclooctene can be expanded to this compound through various chemical reactions.
Direct Cyclization of Acyclic Precursors: This approach involves the cyclization of linear precursors under specific conditions to form the nine-membered ring.
Industrial Production Methods
Industrial production of this compound is less common due to the complexity and low yield of the synthesis processes. methods such as vacuum pyrolysis of thorium salts of acyclic dicarboxylic acids at high temperatures (300–500 °C) have been explored .
Analyse Des Réactions Chimiques
Types of Reactions
Cyclononene undergoes various chemical reactions, including:
Hydrogenation: this compound can be hydrogenated to form cyclononane.
Oxidation: this compound can be oxidized to form cyclononanone or other oxygenated derivatives. Common oxidizing agents include potassium permanganate and osmium tetroxide.
Substitution: this compound can undergo substitution reactions where hydrogen atoms are replaced by other functional groups. Halogenation is a common example, where this compound reacts with halogens to form halocyclononenes.
Common Reagents and Conditions
Hydrogenation: Palladium or platinum catalysts, high pressure, and temperature.
Oxidation: Potassium permanganate, osmium tetroxide, and other oxidizing agents.
Substitution: Halogens (e.g., chlorine, bromine) and appropriate solvents.
Major Products
Hydrogenation: Cyclononane
Oxidation: Cyclononanone and other oxygenated derivatives
Substitution: Halocyclononenes
Applications De Recherche Scientifique
Cyclononene has several applications in scientific research:
Mécanisme D'action
The mechanism of action of cyclononene and its derivatives involves interactions with various molecular targets and pathways. For example, in photolysis reactions, this compound undergoes intramolecular hydrogen transfer reactions, leading to the formation of bicyclononanes . These reactions are influenced by the compound’s ring structure and the presence of specific functional groups.
Comparaison Avec Des Composés Similaires
Cyclononene can be compared with other cycloalkenes and cycloalkanes:
Cyclooctene: An eight-membered ring cycloalkene. This compound has a larger ring size, leading to different chemical properties and reactivity.
This compound’s uniqueness lies in its nine-membered ring structure, which imparts distinct chemical properties and reactivity compared to other cycloalkenes and cycloalkanes.
Propriétés
Numéro CAS |
933-21-1 |
|---|---|
Formule moléculaire |
C9H16 |
Poids moléculaire |
124.22 g/mol |
Nom IUPAC |
cyclononene |
InChI |
InChI=1S/C9H16/c1-2-4-6-8-9-7-5-3-1/h1-2H,3-9H2/b2-1- |
Clé InChI |
BESIOWGPXPAVOS-UPHRSURJSA-N |
SMILES isomérique |
C1CCC/C=C\CCC1 |
SMILES canonique |
C1CCCC=CCCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


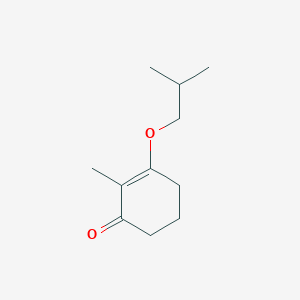

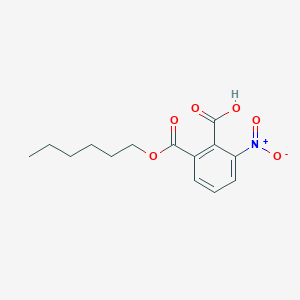

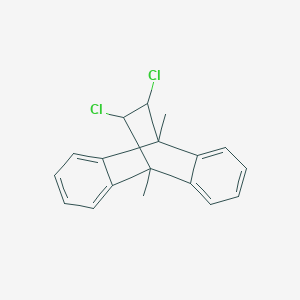
![11,11-Dimethyl-1,8-diphenyl-13-oxa-10lambda6-thiatetracyclo[6.4.1.02,7.09,12]trideca-2,4,6-triene 10,10-dioxide](/img/structure/B11951034.png)
